molecular formula C16H19N5 B7162987 N-(3-ethyl-4-methylphenyl)-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine

N-(3-ethyl-4-methylphenyl)-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B7162987
M. Wt: 281.36 g/mol
InChI Key: VNZASAGBFVEPAI-UHFFFAOYSA-N
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Description

N-(3-ethyl-4-methylphenyl)-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a substituted phenyl group, contributing to its unique chemical properties.

Properties

IUPAC Name

N-(3-ethyl-4-methylphenyl)-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5/c1-5-12-8-13(7-6-10(12)2)20-15-14-9-17-21(4)16(14)19-11(3)18-15/h6-9H,5H2,1-4H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZASAGBFVEPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)NC2=C3C=NN(C3=NC(=N2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-ethyl-4-methylphenyl)-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 3-ethyl-4-methylphenylhydrazine with 1,6-dimethyl-3,4-dihydropyrimidine-2,4-dione in the presence of a suitable catalyst can yield the desired compound . Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-(3-ethyl-4-methylphenyl)-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific substituents on the phenyl ring or the pyrazolo[3,4-d]pyrimidine core are replaced with other functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-ethyl-4-methylphenyl)-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets within cells. One of the primary targets is the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell signaling pathways related to growth and proliferation. By inhibiting EGFR tyrosine kinase activity, the compound can disrupt these signaling pathways, leading to the inhibition of cancer cell growth and proliferation . Additionally, the compound may induce cell cycle arrest and apoptosis in cancer cells through its effects on other molecular targets and pathways .

Comparison with Similar Compounds

N-(3-ethyl-4-methylphenyl)-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory activity against EGFR tyrosine kinase, making it a promising candidate for further research and development in cancer therapy .

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